6-(furan-2-yl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one
Description
The compound 6-(furan-2-yl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one features a pyridazin-3(2H)-one core substituted at position 6 with a furan-2-yl group and at position 2 with a 4-(6-methyl-3,4-dihydroquinolinyl)-4-oxobutyl chain. This structure combines a heterocyclic pyridazinone scaffold with a fused dihydroquinoline moiety and a furan ring, which may enhance its pharmacological profile by balancing hydrophobicity, hydrogen-bonding capacity, and structural rigidity.
Synthesis of such compounds typically involves multi-step reactions, including alkylation, condensation, and purification via column chromatography, as exemplified in pyridazinone derivative syntheses (e.g., ).
Properties
IUPAC Name |
6-(furan-2-yl)-2-[4-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-8-10-19-17(15-16)5-2-12-24(19)21(26)7-3-13-25-22(27)11-9-18(23-25)20-6-4-14-28-20/h4,6,8-11,14-15H,2-3,5,7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSKENYGATZBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound’s unique features are compared to similar pyridazinones, pyrimidinones, and quinolinones below:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Pyridazinone vs. Pyrimidinone/Quinolinone Cores: The pyridazin-3(2H)-one core in the target compound offers distinct electronic properties compared to pyrimidinones (e.g., ) or quinolinones ().
Substituent Effects: Furan-2-yl Group: The furan substituent at position 6 may improve solubility compared to purely aromatic groups (e.g., phenyl in Compound 9). Dihydroquinoline Chain: The 4-(6-methyl-3,4-dihydroquinolinyl)-4-oxobutyl chain introduces a rigid, planar structure with a ketone group, which could enhance lipophilicity and membrane permeability compared to shorter chains (e.g., butoxy groups in Compound 9).
Biological Activity Trends: Compounds with pyridazinone cores (e.g., Compound 9) show activity as formyl peptide receptor agonists, suggesting the target compound may interact with similar G-protein-coupled receptors.
Pharmacokinetic and Physicochemical Properties
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